(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;methane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: PLV-2 (acetate) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The peptide is then cleaved from the resin and purified.
Industrial Production Methods: Industrial production of PLV-2 (acetate) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: PLV-2 (acetate) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions:
Peptide Bond Formation: Protected amino acids, coupling reagents (e.g., HBTU, DIC), and bases (e.g., DIPEA).
Cleavage: Trifluoroacetic acid (TFA) in the presence of scavengers (e.g., water, triisopropylsilane).
Major Products: The major product of these reactions is the desired peptide sequence, which is then converted to its acetate form during purification .
Scientific Research Applications
PLV-2 (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and vasopressin receptor interactions.
Biology: Investigated for its role in vasoconstriction and blood pressure regulation.
Medicine: Utilized in dental procedures to reduce bleeding and improve the efficacy of local anesthetics.
Industry: Employed in the development of new vasopressin receptor agonists and antagonists.
Mechanism of Action
PLV-2 (acetate) exerts its effects by binding to vasopressin 1 receptors on the smooth muscle cells of blood vessels . This binding triggers a cascade of intracellular events leading to the contraction of these muscles, resulting in vasoconstriction . The primary molecular target is the vasopressin 1 receptor, and the pathway involves the activation of phospholipase C and the release of intracellular calcium .
Comparison with Similar Compounds
Vasopressin: A natural hormone with similar vasoconstrictive properties but a broader range of physiological effects.
Desmopressin: A synthetic analog of vasopressin with a stronger antidiuretic effect and less vasoconstrictive activity.
Terlipressin: Another synthetic analog used primarily for its vasoconstrictive properties in treating bleeding esophageal varices.
Uniqueness of PLV-2 (acetate): PLV-2 (acetate) is unique in its selective vasoconstrictive action with minimal antidiuretic effects, making it particularly useful in dental procedures where localized vasoconstriction is desired without systemic effects .
Properties
Molecular Formula |
C47H69N13O11S2 |
---|---|
Molecular Weight |
1056.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;methane |
InChI |
InChI=1S/C46H65N13O11S2.CH4/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H4/t28-,29-,30-,31-,32-,33-,34-,35-;/m0./s1 |
InChI Key |
NRXDXUSLINCFDA-DHSVNZEYSA-N |
Isomeric SMILES |
C.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
Canonical SMILES |
C.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Origin of Product |
United States |
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